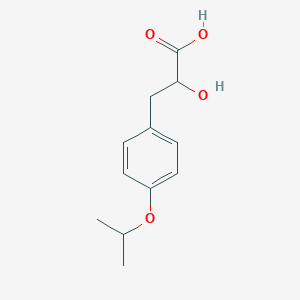
2-Hydroxy-3-(4-isopropoxyphenyl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(4-isopropoxyphenyl)propanoic Acid is an organic compound with a molecular formula of C12H16O4 It is a derivative of propanoic acid, featuring a hydroxy group and an isopropoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-isopropoxyphenyl)propanoic Acid typically involves the reaction of 4-isopropoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(4-isopropoxyphenyl)propanoic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
2-Hydroxy-3-(4-isopropoxyphenyl)propanoic Acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(4-isopropoxyphenyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The hydroxy group and isopropoxyphenyl group contribute to its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(4-isopropylphenyl)propanoic Acid
- 3-(4-Hydroxyphenyl)propanoic Acid
- 2-Amino-3-hydroxy-3-(4-isopropoxyphenyl)propanoic Acid
Uniqueness
2-Hydroxy-3-(4-isopropoxyphenyl)propanoic Acid is unique due to its specific structural features, such as the isopropoxy group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-hydroxy-3-(4-propan-2-yloxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O4/c1-8(2)16-10-5-3-9(4-6-10)7-11(13)12(14)15/h3-6,8,11,13H,7H2,1-2H3,(H,14,15) |
InChI Key |
VMEGZOPKTMEYQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



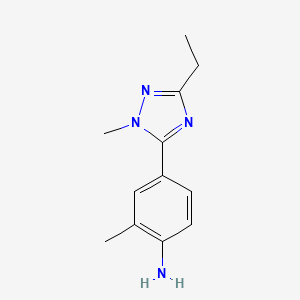
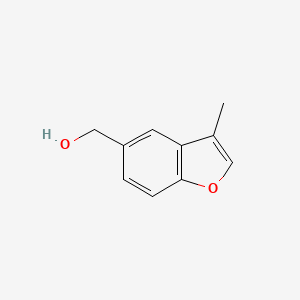
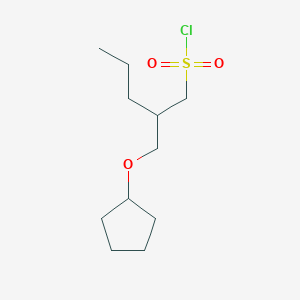
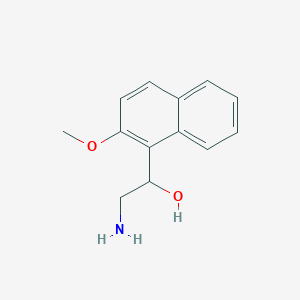
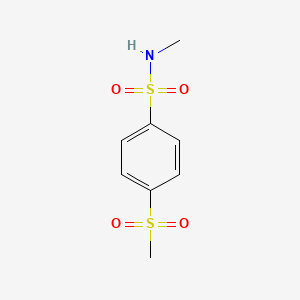
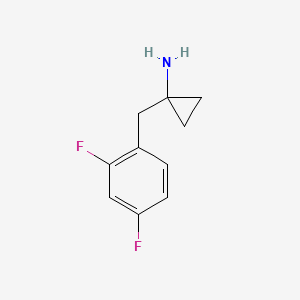
![Potassium (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-YL)trifluoroborate](/img/structure/B15324686.png)
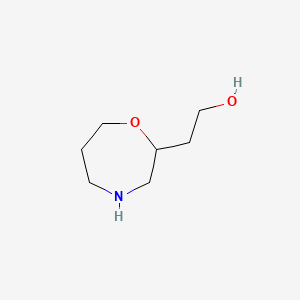
![N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine](/img/structure/B15324698.png)

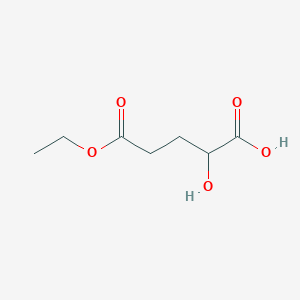
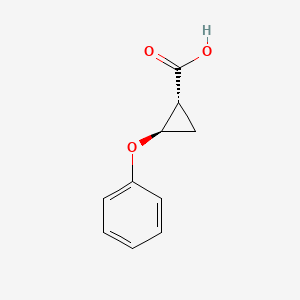
![3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride](/img/structure/B15324744.png)
